![molecular formula C27H34N10O6 B1243020 2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)
2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAK-024 is a small molecule drug developed by Takeda Pharmaceutical Co., Ltd. It is primarily known for its role as a platelet inhibitor, with significant inhibitory effects on platelet aggregation in humans, monkeys, and guinea pigs . TAK-024 has shown potential in the treatment of cardiovascular diseases, particularly in preventing arterial thrombus formation .
Preparation Methods
The synthesis of TAK-024 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods for TAK-024 are designed to scale up the synthesis process while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
TAK-024 undergoes several types of chemical reactions, including:
Oxidation: TAK-024 can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of TAK-024 may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: TAK-024 can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
TAK-024 has a wide range of scientific research applications, including:
Chemistry: In chemistry, TAK-024 is used as a reference compound in studies involving platelet aggregation and inhibition.
Biology: In biological research, TAK-024 is used to study the mechanisms of platelet aggregation and the role of specific receptors in this process.
Medicine: TAK-024 has potential therapeutic applications in the treatment of cardiovascular diseases, particularly in preventing thrombosis and other related conditions.
Mechanism of Action
TAK-024 exerts its effects by inhibiting the activity of specific receptors involved in platelet aggregation. The primary molecular target of TAK-024 is the P2Y receptor, which plays a crucial role in the activation and aggregation of platelets . By binding to this receptor, TAK-024 prevents the activation of downstream signaling pathways, thereby inhibiting platelet aggregation and reducing the risk of thrombus formation .
Comparison with Similar Compounds
TAK-024 is unique in its high potency and selectivity as a platelet inhibitor. Similar compounds include:
Clopidogrel: Another platelet inhibitor that targets the P2Y receptor but with different binding properties and potency.
Ticagrelor: A reversible antagonist of the P2Y receptor, used in the prevention of thrombotic events.
Prasugrel: An irreversible inhibitor of the P2Y receptor, used in the treatment of acute coronary syndrome.
Compared to these compounds, TAK-024 offers a unique combination of high potency, selectivity, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C27H34N10O6 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C27H34N10O6/c28-26(29)34-18-7-3-16(4-8-18)23(41)32-11-1-2-20-25(43)36(15-22(39)40)12-13-37(20)21(38)14-33-24(42)17-5-9-19(10-6-17)35-27(30)31/h3-10,20H,1-2,11-15H2,(H,32,41)(H,33,42)(H,39,40)(H4,28,29,34)(H4,30,31,35)/t20-/m0/s1 |
InChI Key |
YKSPQSYSZRGOSU-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN([C@H](C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
Canonical SMILES |
C1CN(C(C(=O)N1CC(=O)O)CCCNC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)CNC(=O)C3=CC=C(C=C3)N=C(N)N |
Synonyms |
2-(4-(2-((4-guanidinobenzoyl)amino)acetyl)-3-(3-((4-guanidinobenzoyl)amino)propyl)-2-oxopiperazinyl)acetic acid TAK 024 TAK-024 TAK024 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


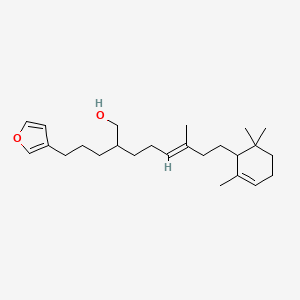
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
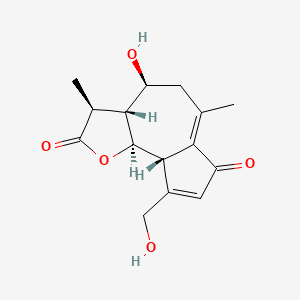
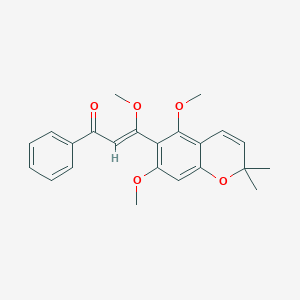
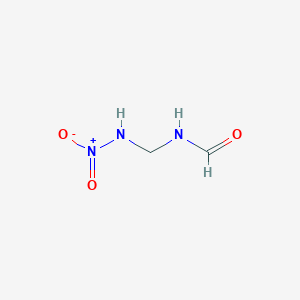
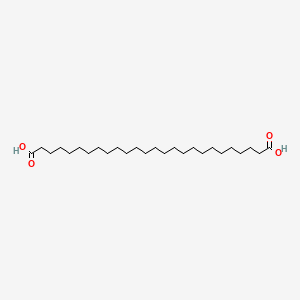
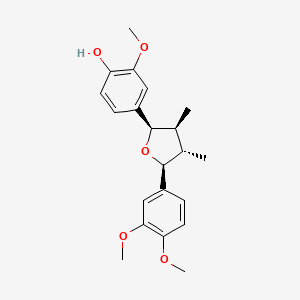
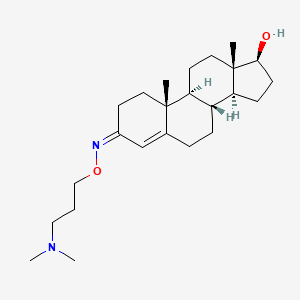
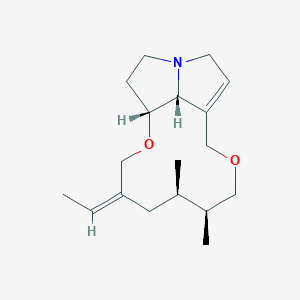
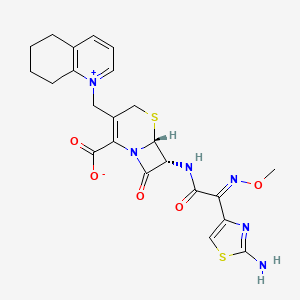
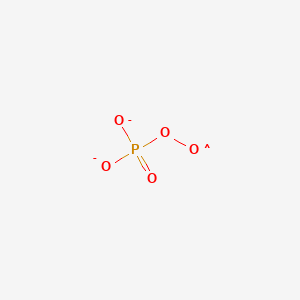
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]benzamide](/img/structure/B1242955.png)
![[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
![(2r,3ar,6s,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6-Hydroxy-7-(Methylamino)hexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1242960.png)
